molecular formula C7H4IN3O B15328874 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15328874
M. Wt: 273.03 g/mol
InChI Key: AJDHZLPOMDIKMF-UHFFFAOYSA-N
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Description

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a keto group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps such as halogenation, cyclization, and purification to obtain the desired product in high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 8-substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, while oxidation and reduction reactions can lead to N-oxides or dihydro derivatives, respectively .

Scientific Research Applications

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidin-4(3H)-one: Lacks the iodine atom at the 8th position.

    8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one: Contains a bromine atom instead of iodine.

    8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of iodine.

Uniqueness

8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C7H4IN3O

Molecular Weight

273.03 g/mol

IUPAC Name

8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4IN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)

InChI Key

AJDHZLPOMDIKMF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)I)N=CNC2=O

Origin of Product

United States

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